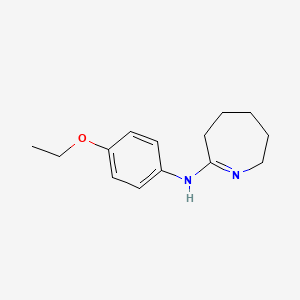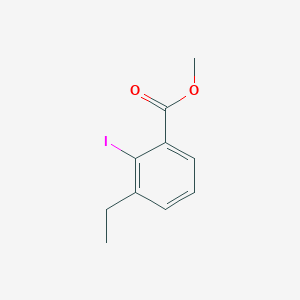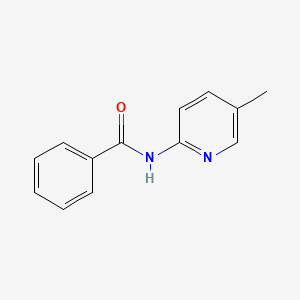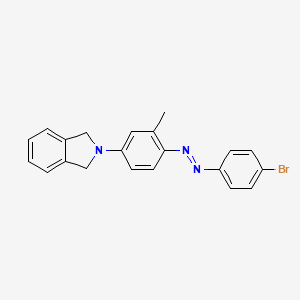
2-(4-(4-Bromophenylazo)-3-methylphenyl)isoindoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(4-Bromophenylazo)-3-methylphenyl)isoindoline is a complex organic compound with the molecular formula C20H16BrN3
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4-Bromophenylazo)-3-methylphenyl)isoindoline typically involves the following steps:
Diazotization: The process begins with the diazotization of 4-bromoaniline to form the corresponding diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 3-methylphenylisoindoline under controlled conditions to form the azo compound.
The reaction conditions often involve maintaining a low temperature to stabilize the diazonium salt and using acidic or basic media to facilitate the coupling reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can help in maintaining the precise reaction conditions required for the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-(4-Bromophenylazo)-3-methylphenyl)isoindoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can facilitate substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives with different functional groups.
Reduction: Amines resulting from the cleavage of the azo bond.
Substitution: Compounds with new functional groups replacing the bromine atom.
Applications De Recherche Scientifique
2-(4-(4-Bromophenylazo)-3-methylphenyl)isoindoline has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes and pigments due to its azo group, which imparts vivid colors.
Mécanisme D'action
The mechanism of action of 2-(4-(4-Bromophenylazo)-3-methylphenyl)isoindoline involves its interaction with specific molecular targets. The azo group can undergo reduction to form amines, which can interact with biological molecules. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to various targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-(4-Bromophenylazo)-2-methoxyphenyl)isoindoline: Similar in structure but with a methoxy group instead of a methyl group.
2-(4-(4-Bromophenylazo)phenyl)isoindoline: Lacks the methyl group, making it less sterically hindered.
Uniqueness
2-(4-(4-Bromophenylazo)-3-methylphenyl)isoindoline is unique due to the presence of both a bromophenylazo group and a methyl group on the isoindoline core. This combination of substituents imparts distinct chemical and physical properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
195451-70-8 |
|---|---|
Formule moléculaire |
C21H18BrN3 |
Poids moléculaire |
392.3 g/mol |
Nom IUPAC |
(4-bromophenyl)-[4-(1,3-dihydroisoindol-2-yl)-2-methylphenyl]diazene |
InChI |
InChI=1S/C21H18BrN3/c1-15-12-20(25-13-16-4-2-3-5-17(16)14-25)10-11-21(15)24-23-19-8-6-18(22)7-9-19/h2-12H,13-14H2,1H3 |
Clé InChI |
WRCZRWGIGHGKKA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)N2CC3=CC=CC=C3C2)N=NC4=CC=C(C=C4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3,5-dihydroxy-2-[3-(4-nitrophenyl)propanoyl]phenyl] acetate](/img/structure/B11952630.png)
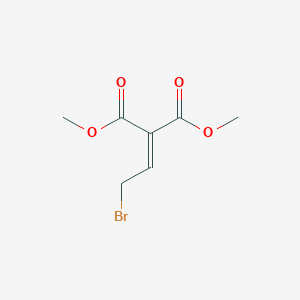


![Ethanone, 1-[4-(tetradecyloxy)phenyl]-](/img/structure/B11952648.png)



